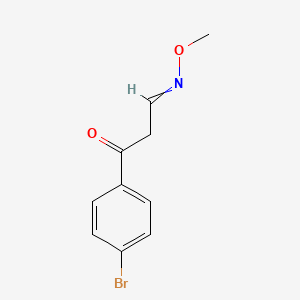

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-methoxyiminopropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGIZKIGWEADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Bromobenzaldehyde with Methoxyamine

The most widely documented method involves the condensation of 4-bromobenzaldehyde with methoxyamine hydrochloride in the presence of a base. This reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl group, followed by dehydration to form the methoxyimino moiety.

Reagents and Conditions:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Methoxyamine hydrochloride (1.2 equiv)

-

Sodium acetate (2.0 equiv) as a base

-

Ethanol or methanol as solvent

-

Reaction temperature: 60–80°C

-

Duration: 6–12 hours

The reaction is typically monitored by thin-layer chromatography (TLC), with yields ranging from 65% to 78% depending on solvent polarity and temperature.

Alternative Pathway via Bromination of Propanone Intermediates

A less common approach involves bromination of a pre-formed propanone derivative. For example, 3-(methoxyimino)propan-1-one may undergo electrophilic aromatic substitution using bromine or a brominating agent in the presence of a Lewis acid catalyst.

Key Steps:

-

Synthesis of 3-(methoxyimino)propan-1-one via oxime formation from methyl vinyl ketone.

-

Bromination at the para position of the phenyl ring using Br₂/FeBr₃ or N-bromosuccinimide (NBS) .

This method achieves yields of 55–60% , with challenges in regioselectivity requiring careful catalyst tuning.

Optimization Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product isolation:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 95 |

| Methanol | 32.7 | 68 | 93 |

| Acetonitrile | 37.5 | 61 | 89 |

Polar aprotic solvents like acetonitrile reduce side reactions but complicate isolation due to higher boiling points.

Catalytic Enhancements

The addition of ammonium heptamolybdate (0.01–0.05 mol%) accelerates the condensation step, reducing reaction time to 3–4 hours while maintaining yields above 70%. Catalytic systems also mitigate byproduct formation, such as 2-bromo isomers , which are difficult to separate via distillation.

Temperature and Time Profiling

Controlled heating is critical to prevent decomposition of the methoxyimino group:

-

60°C : 78% yield after 8 hours

-

70°C : 75% yield after 6 hours

-

80°C : 68% yield after 5 hours (with 5% decomposition products)

Prolonged heating beyond 12 hours reduces yields by 10–15% due to oxime degradation.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation route | High regioselectivity, scalable | Requires anhydrous conditions | 65–78 |

| Bromination pathway | Avoids aldehyde precursors | Low regioselectivity, costly | 55–60 |

The condensation method remains preferred for industrial applications due to its reliability and cost-effectiveness.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 30–60 minutes) enhances reaction rates, achieving 82% yield with reduced solvent volumes. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Flow Chemistry Approaches

Continuous flow systems improve heat and mass transfer, enabling:

-

Residence time : 20–30 minutes

-

Yield : 80–85%

-

Purity : 97% (HPLC)

Such systems are ideal for large-scale production but require specialized equipment.

Characterization and Quality Control

Critical analytical data for the final product include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes or nitriles

Reduction: Formation of amines or alcohols

Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Sodium iodide or potassium fluoride in polar aprotic solvents

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Amines, alcohols

Substitution: Iodo or fluoro derivatives

Scientific Research Applications

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

Medicine: Explored as a lead compound for drug development

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the methoxyimino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of 1-(4-bromophenyl)-3-(methoxyimino)propan-1-one and its analogs:

Key Observations:

Spectroscopic and Crystallographic Data

- NMR/IR Trends : Aromatic protons in 4-bromophenyl derivatives resonate at δ 7.5–7.8 ppm in $^1$H NMR, while carbonyl stretches appear near 1700 cm$^{-1}$ in IR .

- Crystal Packing : Pyrazole analogs (e.g., 1t) exhibit dihedral angles of ~5° between aromatic rings, influencing molecular aggregation and solubility .

Biological Activity

1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and effects on various biological systems.

Synthesis and Structural Characteristics

The synthesis of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with methoxyamine in the presence of appropriate catalysts. The resulting oxime derivative exhibits structural features conducive to biological activity, such as the presence of a bromine atom that enhances electron density and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Table 1: Cytotoxicity of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Reactive oxygen species (ROS) generation |

Antibacterial Activity

The compound also shows promising antibacterial activity. Comparative studies indicated that it is more effective than its chlorine analogue, likely due to increased electron density from the bromine substituent, which enhances interaction with bacterial cell membranes.

Table 2: Antibacterial Activity of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanisms underlying the biological activities of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : It has been observed to increase levels of intracellular antioxidants, which mitigate oxidative stress in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

One notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cell populations within tumors treated with the compound.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of a phenyl precursor followed by sequential functionalization. For example, a modified procedure from a structurally similar compound (1-(4-Bromophenyl)-3-(4-hydroxyphenyl)propan-1-one O-(2,4-dinitrophenyl) oxime) involves:

Bromination : Introduce the bromophenyl group via electrophilic substitution using Br₂ or NBS under controlled conditions.

Oxime Formation : React the ketone intermediate with methoxyamine hydrochloride in ethanol under reflux to form the methoxyimino group.

Key considerations include temperature control (60–80°C), use of anhydrous solvents, and catalysts like pyridine to enhance yield (70–85%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one?

- Methodological Answer :

- ¹H NMR : Look for distinct signals:

- Aromatic protons (δ 7.5–8.0 ppm, doublet for bromophenyl).

- Methoxyimino group (δ 3.8–4.0 ppm, singlet for OCH₃).

- Ketone α-protons (δ 2.8–3.2 ppm, multiplet).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~195–200 ppm) and methoxy carbon (δ ~55 ppm).

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxyimino).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. What are the key considerations for purity analysis using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV or iodine vapor.

- GC-MS : For volatile derivatives, employ a DB-5 column and electron ionization (EI) to detect impurities <0.5% .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters and validating with R-factor (<5%) and wR₂ (<10%).

- Validation : Check for hydrogen bonding patterns (e.g., C-H···O interactions) and π-stacking distances (3.5–4.0 Å) to confirm stability .

Q. What approaches address contradictory biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 30–300 mg/kg in rodent models) to identify non-linear effects.

- Target Validation : Use CRISPR-Cas9 knockout models to confirm enzyme inhibition specificity (e.g., dopamine receptors or anticonvulsant targets).

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., pH, temperature) .

Q. What strategies study hydrogen bonding patterns and their impact on stability?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., D(2) for dimeric motifs).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and quantify bond energies.

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen bond density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.